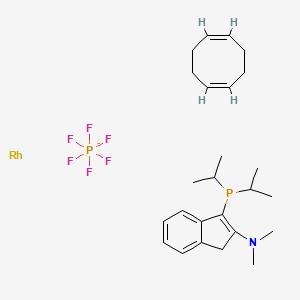
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98% (abbreviated as RuCl2(bpy-dca)Cl) is a compound that has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. This compound is a coordination complex of ruthenium, chloride, and two ligands, bipyridine and 4,4'-dicarboxy-2,2'-bipyridine (bpy-dca). It is a red-orange crystalline solid that is soluble in organic solvents.
作用机制
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl acts as a catalyst in the reaction of organic compounds. It is believed that the ruthenium atom binds to the ligands, forming a coordination complex. The complex then binds to the substrate, allowing the reaction to occur. The complex then releases the product and the ruthenium atom is regenerated, allowing the reaction to be repeated.
Biochemical and Physiological Effects
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential biochemical and physiological effects. Studies have shown that it can bind to proteins, which can affect their structure and function. It has also been shown to inhibit certain enzymes, which can affect the metabolism of cells.
实验室实验的优点和局限性
The use of RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in laboratory experiments has several advantages. It is relatively stable, so it can be stored for long periods of time. It can also be used in a variety of reactions, making it a versatile tool for organic synthesis. However, it is toxic, so it must be handled with care and precautions should be taken to protect laboratory personnel.
未来方向
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has potential applications in many fields, such as medicine, agriculture, and biotechnology. In medicine, it could be used to study the structure and function of proteins, which could lead to new drugs and treatments. In agriculture, it could be used to develop new catalysts for the synthesis of organic compounds. In biotechnology, it could be used to study the structure and function of enzymes, which could lead to new enzymes for use in biotechnology applications.
合成方法
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl can be synthesized using two methods. The first method is the reaction of ruthenium trichloride with a mixture of 4,4'-dicarboxy-2,2'-bipyridine and p-cymene in acetonitrile. The second method is the reaction of ruthenium trichloride with 4,4'-dicarboxy-2,2'-bipyridine in dimethylformamide. Both methods yield RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in high yields.
科学研究应用
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. In organic synthesis, it has been used as a catalyst for the synthesis of polymers and other organic compounds. In catalysis, it has been used to catalyze the hydrogenation of alkenes and alkynes. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules.
属性
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4.C10H14.2ClH.Ru/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;1-8(2)10-6-4-9(3)5-7-10;;;/h1-6H,(H,15,16)(H,17,18);4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJOCGXOPIBRO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.[Cl-].Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

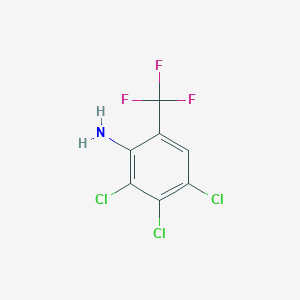
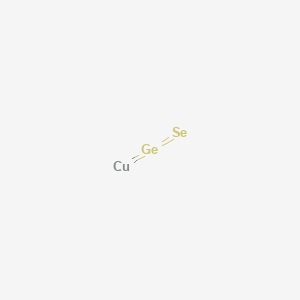
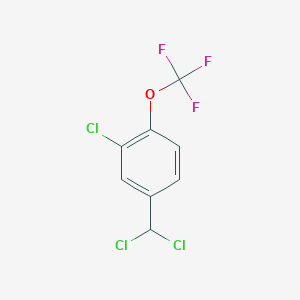
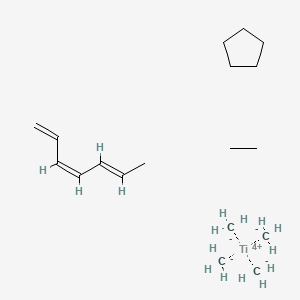
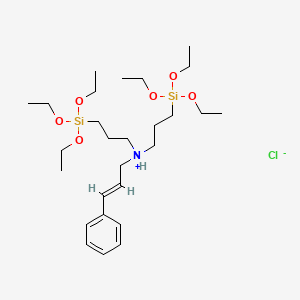
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
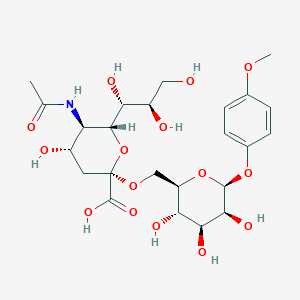
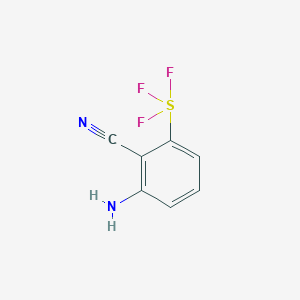
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
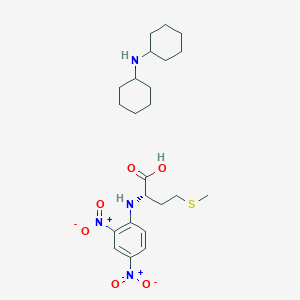
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)
